1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid

Description

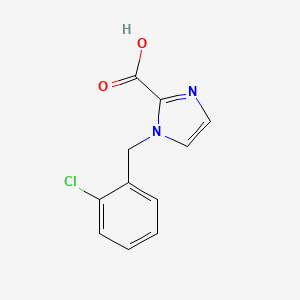

1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid (CAS: 1439898-30-2) is an imidazole derivative with a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . Its structure consists of a 2-chlorobenzyl group attached to the nitrogen at position 1 of the imidazole ring and a carboxylic acid substituent at position 2 (Figure 1).

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSYNQHHLLCKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the imidazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Reaction Types

The compound undergoes three primary reaction types based on its functional groups:

-

Carboxylic Acid Reactions

-

Esterification : Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form esters.

-

Amide Formation : Reaction with amines under coupling agents (e.g., DCC, EDC) to form amides.

-

Decarboxylation : Loss of CO₂ under high-temperature conditions (e.g., with Cu catalysts).

-

-

Imidazole Ring Reactions

-

Substitution : Replacement of the 1-position hydrogen with nucleophiles (e.g., alkyl halides, amines) under basic conditions.

-

Metal Coordination : Ability to act as a ligand in metal complexes due to the imidazole ring’s nitrogen atoms.

-

-

Chlorobenzyl Group Reactions

-

Nucleophilic Substitution : Replacement of chlorine with nucleophiles (e.g., amines, thiols) under basic conditions.

-

Electrophilic Aromatic Substitution : Directed substitution on the benzyl ring (e.g., nitration, sulfonation).

-

Common Reagents and Conditions

Major Products

Biological Activity and Structural Insights

Studies on analogous imidazole-carboxylic acids (e.g., 1H-imidazole-2-carboxylic acid derivatives) highlight their role as enzyme inhibitors , particularly in combating metallo-β-lactamase (MBL)-mediated antibiotic resistance in Gram-negative bacteria . Structural modifications at the 1-position significantly influence binding efficacy, suggesting that substitution reactions on the imidazole ring could enhance therapeutic potential .

Comparison with Analogues

| Feature | 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid |

|---|---|---|

| Substitution Position | Ortho-chloro substitution on benzyl group | Para-chloro substitution on benzyl group |

| Reactivity | Higher nucleophilic substitution reactivity due to ortho steric effects | Lower reactivity due to para substitution |

| Biological Activity | Potential MBL inhibition (inferred) | Documented enzyme inhibition and antimicrobial effects |

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid derivatives. For instance, research has shown that certain derivatives exhibit potent antibacterial activity against Gram-negative bacteria, particularly those producing metallo-beta-lactamases (MBLs) like Pseudomonas aeruginosa. One derivative demonstrated synergistic effects when combined with meropenem, effectively reversing antibiotic resistance .

Table 1: Antimicrobial Efficacy of Derivatives

| Compound | Target Bacteria | Activity Description |

|---|---|---|

| Derivative A | Escherichia coli | Potent synergy with meropenem |

| Derivative B | Pseudomonas aeruginosa | Effective against VIM-producing strains |

Drug Development

The compound has been explored for its potential use in drug development, particularly as an antifungal agent. The structural characteristics allow it to interact effectively with biological targets, making it a candidate for further optimization in pharmaceutical applications .

Case Study: Antifungal Properties

A study reported on the optimization of imidazole derivatives for antifungal activity against Candida species. The results indicated that specific substitutions on the imidazole ring significantly enhanced activity compared to standard antifungal agents .

Coordination Chemistry

In coordination chemistry, 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid serves as a ligand for various metal ions. Its ability to form stable complexes has implications for catalysis and materials science. Research indicates that metal complexes derived from this compound exhibit unique catalytic properties in organic transformations .

Table 2: Coordination Complexes

| Metal Ion | Complex Stability | Catalytic Application |

|---|---|---|

| Copper(II) | High | Catalysis in oxidation reactions |

| Zinc(II) | Moderate | Catalysis in carbon-carbon bond formation |

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid

- Molecular Formula : C₁₁H₉BrN₂O₂

- Molecular Weight : 281.1 g/mol

- Key Differences : The bromine atom at the para position of the benzyl group increases molecular weight and lipophilicity (logP ≈ 2.8 vs. 2.3 for the chloro analog) due to bromine’s higher atomic mass and polarizability. This may enhance membrane permeability but reduce aqueous solubility .

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic Acid

- Molecular Formula : C₁₂H₉F₃N₂O₂

- Molecular Weight : 270.21 g/mol

- Key Differences : The trifluoromethyl group is a strong electron-withdrawing substituent, which increases the acidity of the carboxylic acid (pKa ~3.5 vs. ~4.2 for the chloro analog) and enhances metabolic stability. This group also improves binding affinity to hydrophobic enzyme pockets .

1-Benzyl-1H-imidazole-2-carboxylic Acid

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- Key Differences : The absence of a halogen or electron-withdrawing group on the benzyl ring reduces both molecular weight and lipophilicity (logP ≈1.9). This compound exhibits lower enzymatic inhibitory potency compared to halogenated analogs .

Variations in Imidazole Substituent Positions

1-(3-Chlorobenzyl)-1H-imidazole-5-carboxylic Acid

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.65 g/mol

- Key Differences: The carboxylic acid group at position 5 (vs. position 2) alters hydrogen-bonding interactions.

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

- Molecular Formula : C₁₀H₇ClN₂O₂

- Molecular Weight : 222.63 g/mol

- Key Differences : The carboxylic acid at position 4 and the absence of a benzyl group (replaced by a 4-chlorophenyl) significantly alter electronic properties. This compound is less lipophilic (logP ≈1.7) and may exhibit weaker enzyme inhibition compared to benzyl-substituted analogs .

Salt Forms and Derivatives

Lithium 1-(2-(Trifluoromethyl)phenyl)-1H-imidazole-2-carboxylate

Biological Activity

1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological mechanisms. The presence of the chlorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives, including 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

| Candida albicans | 0.4 mg/mL |

These results indicate that the compound has promising activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .

Antiviral Activity

The compound has also been evaluated for its antiviral potential, particularly against HIV-1. In vitro assays revealed that certain imidazole derivatives can inhibit the interaction between HIV integrase and cellular cofactors.

Case Study: HIV-1 Integrase Inhibition

In a study assessing various imidazole derivatives, 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid was found to inhibit the HIV-1 integrase LEDGF/p75 interaction by over 50% at a concentration of 100 μM. This level of inhibition suggests potential as an antiviral agent .

Anticancer Activity

The anticancer properties of imidazole derivatives are well-documented, with several studies indicating their effectiveness against various cancer cell lines.

Table 2: Anticancer Activity against Selected Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

| HCT116 (Colon Cancer) | 18 |

The data indicates that the compound exhibits moderate cytotoxicity across different cancer cell lines, with the most potent activity observed in lung cancer cells .

The biological activity of 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid is attributed to its ability to interact with specific enzymes and proteins involved in disease processes. For instance, it may inhibit key enzymes in cancer metabolism or viral replication pathways.

Q & A

What are the established synthetic routes for 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid, and what reaction conditions are critical for reproducibility?

Answer:

The compound is typically synthesized via alkylation of imidazole-2-carboxylic acid derivatives with 2-chlorobenzyl chloride. Key steps include:

- Base selection: Potassium carbonate (K₂CO₃) or triethylamine (NEt₃) in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

- Reaction conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere.

- Purification: Flash chromatography (silica gel, eluent ratios of PE:EA = 10:1) or recrystallization yields >70% purity. Structural confirmation via ¹H/¹³C NMR and IR spectroscopy is essential .

How can computational methods guide the optimization of 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid as a metallo-β-lactamase inhibitor?

Answer:

- Molecular docking: Tools like AutoDock Vina predict binding interactions with enzyme active sites (e.g., VIM-type metallo-β-lactamases). Focus on carboxylate-Zn²⁺ coordination and chlorobenzyl hydrophobic interactions .

- ADMET analysis: Use SwissADME or ADMETLab to evaluate bioavailability, blood-brain barrier penetration, and toxicity. Adjust substituents (e.g., halogen position) to reduce CYP450 inhibition .

- Free energy calculations (MM/GBSA): Quantify binding affinities to prioritize derivatives for synthesis .

What analytical techniques resolve structural ambiguities in derivatives of this compound, particularly regioisomers or by-products?

Answer:

- Regioisomer differentiation: ¹H NMR (chemical shifts of imidazole protons) and 2D NOESY (spatial proximity of chlorobenzyl group to specific protons) .

- Impurity profiling: HPLC-UV (C18 column, acetonitrile/water gradient) detects unreacted starting materials or N-alkylated by-products. ESI-MS confirms molecular weight discrepancies .

- Thermal stability: TGA/DTA identifies decomposition patterns, ensuring compound integrity under storage .

How do researchers address contradictions in reported IC₅₀ values for this compound across enzymatic assays?

Answer:

- Standardize assay conditions: Control pH (7.4), temperature (37°C), and substrate concentrations (e.g., nitrocefin for β-lactamase assays) .

- Validate compound purity: Require HPLC purity ≥95% and corroborate with ¹³C NMR.

- Cross-validate with orthogonal assays: Compare fluorescence-based activity (e.g., resorufin release) with spectrophotometric methods to rule out interference .

What strategies improve the aqueous solubility of this compound without compromising target binding?

Answer:

- Salt formation: Convert carboxylic acid to sodium or potassium salts.

- Prodrug approach: Esterify the carboxylic acid (e.g., ethyl ester) for enhanced permeability, with enzymatic hydrolysis in vivo .

- Co-solvent systems: Use cyclodextrin inclusion complexes or PEG-based formulations for in vitro assays .

How is 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid utilized in fluorescence-based biological studies?

Answer:

- Fluorescent tagging: Conjugate the carboxylic acid with dansyl chloride or FITC via EDC/NHS coupling for cellular imaging .

- Quenching studies: Monitor fluorescence changes upon binding to metal ions (e.g., Zn²⁺) to map chelation dynamics .

What are the critical considerations for scaling up synthesis while maintaining reaction efficiency?

Answer:

- Catalyst optimization: Transition from homogeneous (e.g., Cu(I)/2-pyridonate) to heterogeneous catalysts (e.g., immobilized Cu nanoparticles) for easier recovery .

- Solvent selection: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Flow chemistry: Continuous flow reactors enhance heat/mass transfer, reducing reaction time from hours to minutes .

How does the chlorobenzyl substituent influence the compound’s pharmacokinetic profile?

Answer:

- Lipophilicity: The 2-chloro group increases logP, enhancing membrane permeability but risking hepatotoxicity. Balance with polar groups (e.g., hydroxyl) .

- Metabolic stability: Cytochrome P450 (CYP3A4) metabolism studies (e.g., liver microsomes) identify vulnerable sites for deuteration or fluorination .

What in silico tools predict off-target interactions of this compound?

Answer:

- Phosphoproteomics mapping: Use SEAware or SwissTargetPrediction to identify kinase or GPCR off-targets .

- Toxicity screening: ProTox-II or Tox21 databases highlight risks like hERG channel inhibition or mutagenicity .

How do researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockouts: Delete putative targets (e.g., VIM-2 β-lactamase) in bacterial strains to confirm resistance reversal .

- Isothermal titration calorimetry (ITC): Directly measure binding thermodynamics to enzymes .

- Transcriptomics: RNA-seq of treated cells identifies downstream pathways affected (e.g., cell wall biosynthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.